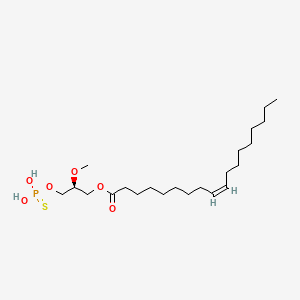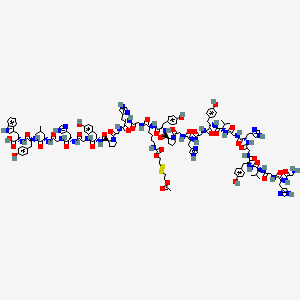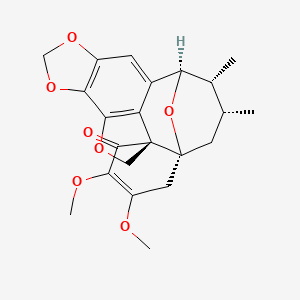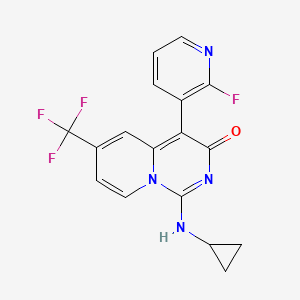
SARS-CoV-2-IN-84
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-84 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process, thereby mitigating the spread and impact of the virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-84 involves a multi-step process that includes the preparation of key intermediates followed by their assembly into the final product. The synthetic route typically begins with the formation of a core scaffold, which is then functionalized through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility. The industrial process also focuses on optimizing the use of raw materials and minimizing waste to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-84 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and understand the molecular interactions between the compound and viral proteins.
Medicine: Explored as a therapeutic agent to treat COVID-19 by targeting specific viral pathways and reducing viral load in infected individuals.
Industry: Utilized in the development of diagnostic tools and assays to detect the presence of SARS-CoV-2 in biological samples.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-84 involves its interaction with specific viral proteins, such as the main protease or the RNA-dependent RNA polymerase, which are crucial for viral replication. By binding to these proteins, the compound inhibits their activity, thereby preventing the virus from replicating and spreading. The molecular targets and pathways involved include the inhibition of proteolytic cleavage of viral polyproteins and the disruption of viral RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors that have been investigated for their potential to treat COVID-19.
Uniqueness
SARS-CoV-2-IN-84 is unique in its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. Unlike other compounds, it exhibits a higher selectivity and lower toxicity, making it a promising candidate for therapeutic development. Additionally, its synthetic accessibility and stability under various conditions further enhance its potential for widespread use in research and clinical applications.
Eigenschaften
Molekularformel |
C16H13BrO4 |
|---|---|
Molekulargewicht |
349.17 g/mol |
IUPAC-Name |
2-[3-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)propyl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13BrO4/c1-9-5-14(19)10(6-13(9)18)3-2-4-11-7-16(21)12(17)8-15(11)20/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
KQVIOKFXOUYHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C(=CC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)







![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)



![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)

